

Introduction: Targeting the cGMP Pathway with Precision

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

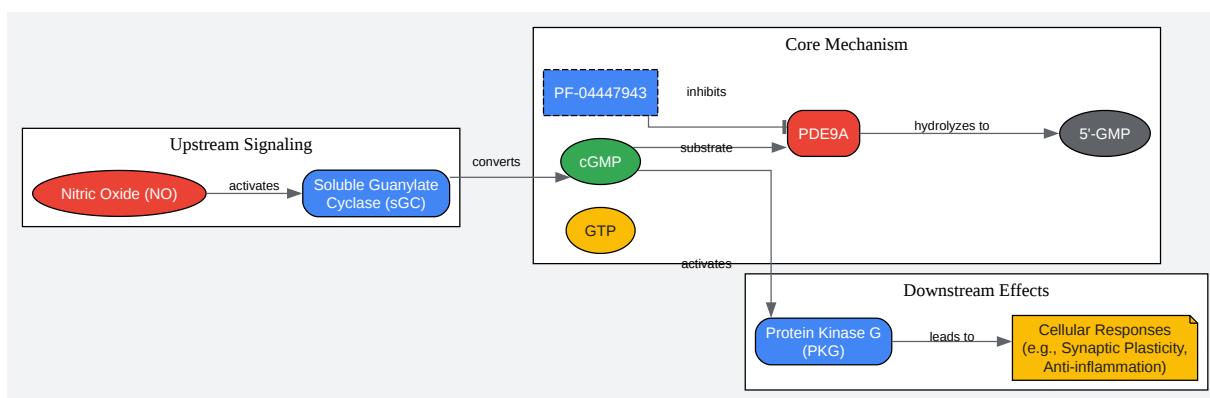
Compound Name:	(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride
Cat. No.:	B131102

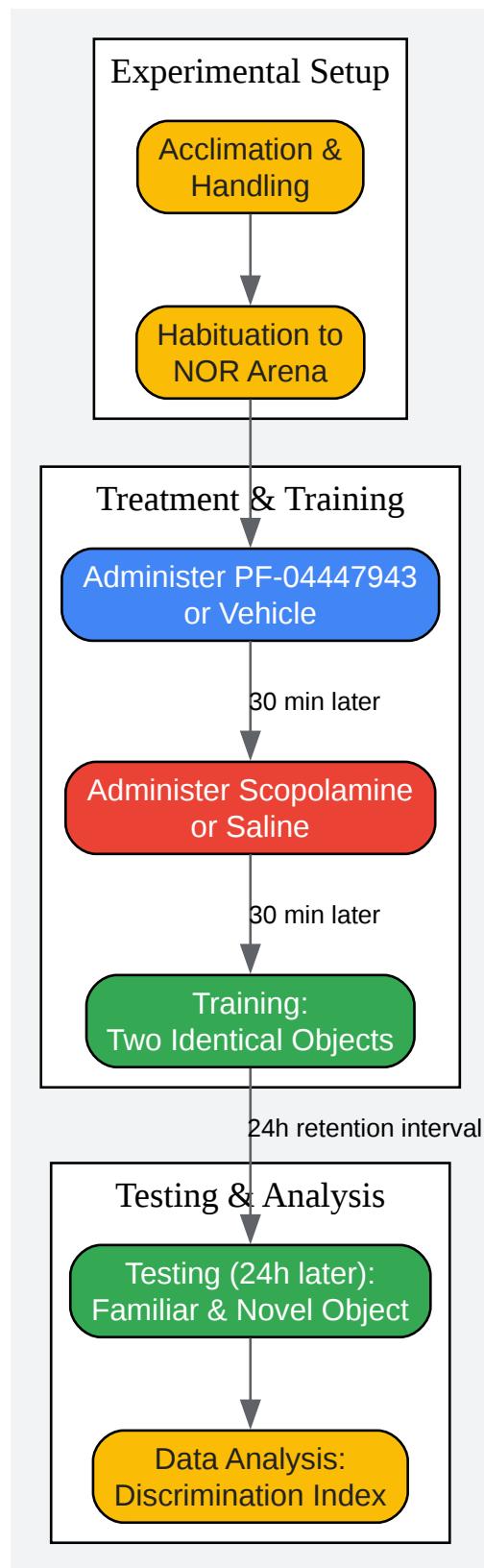
[Get Quote](#)

In the landscape of contemporary drug discovery, the modulation of cyclic nucleotide signaling pathways continues to be a focal point for therapeutic intervention across a spectrum of diseases. Among these, the cyclic guanosine monophosphate (cGMP) pathway plays a pivotal role in regulating diverse physiological processes, including synaptic plasticity, inflammation, and vascular tone. Phosphodiesterase 9A (PDE9A) is a key enzyme that specifically hydrolyzes cGMP, thereby acting as a crucial negative regulator of this signaling cascade.

This technical guide provides a comprehensive overview of PF-04447943, a potent and highly selective inhibitor of PDE9A. While the initial inquiry referenced CAS number 635309-62-5, which is associated with **(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride**, a chemical intermediate, the pharmacologically active compound of interest for researchers in drug development is PF-04447943. This document will delve into the physicochemical properties, mechanism of action, therapeutic potential, and preclinical data of PF-04447943, offering valuable insights for scientists and drug development professionals.

Physicochemical Properties of PF-04447943


PF-04447943 is a pyrazolo[3,4-d]pyrimidin-4-one derivative with favorable drug-like properties, including brain permeability.^[1] Its key physicochemical characteristics are summarized in the table below.


Property	Value	Source(s)
IUPAC Name	6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one	[2][3]
CAS Number	1082744-20-4 (primary), 443292-41-9 (related)	[1][3][4]
Molecular Formula	C ₂₀ H ₂₅ N ₇ O ₂	[1]
Molecular Weight	395.46 g/mol	[1][4]
Appearance	Off-white solid	[3]
Solubility	Soluble in DMSO	[3][4]
Storage	-20°C, protect from light	[3]

Mechanism of Action: Enhancing cGMP Signaling

PF-04447943 exerts its pharmacological effects through the potent and selective inhibition of PDE9A.^[5] This enzyme is responsible for the specific degradation of cGMP. By inhibiting PDE9A, PF-04447943 leads to an elevation of intracellular cGMP levels in various tissues, including the brain.^{[1][2]} This enhancement of cGMP signaling has profound effects on downstream cellular processes.

The selectivity of PF-04447943 is a critical aspect of its therapeutic potential. It displays high selectivity for PDE9A over other phosphodiesterase families, minimizing off-target effects.^{[1][4]} For instance, the IC₅₀ value for PDE9A is reported to be as low as 8.3 nM, while for PDE1C it is 1394 nM.^[2]

[Click to download full resolution via product page](#)

Caption: Workflow for a Novel Object Recognition (NOR) experiment.

Conclusion

PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor with significant therapeutic potential across a range of disorders, including cognitive impairments, sickle cell disease, and inflammatory conditions. Its ability to specifically target the cGMP signaling pathway provides a precise mechanism for therapeutic intervention. The extensive preclinical data, coupled with favorable pharmacokinetic properties and tolerability in clinical trials, underscore the importance of PF-04447943 as a valuable tool for researchers and a promising candidate for further drug development.

References

- Zhang, L., et al. (2021). PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization. *Frontiers in Immunology*, 12, 739670. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Targeting the cGMP Pathway with Precision]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131102#cas-number-635309-62-5-properties-and-uses>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com